
1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene, with the chemical formula C₁₅H₁₆ClNO, is a compound that combines an aromatic benzene ring with an amino group and a phenoxypropyl side chain. Its molecular weight is approximately 245.29 g/mol
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene involves several steps. One common approach is the reaction between 4-chlorobenzaldehyde and 1-(3-phenoxypropyl)piperazine under suitable conditions. The reaction typically occurs in a solvent such as ethanol or acetonitrile, and the product is isolated through purification techniques like column chromatography .
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes. Optimization of reaction conditions, scalability, and cost-effectiveness would be essential for industrial production.
Analyse Chemischer Reaktionen
1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene can participate in various chemical reactions:
Substitution Reactions: It may undergo nucleophilic substitution reactions due to the presence of the amino group. Common reagents include alkyl halides or other electrophiles.
Oxidation and Reduction: The benzene ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Major Products: The specific products formed depend on reaction conditions and reagents. Detailed studies are needed to identify major reaction pathways and products.
Wissenschaftliche Forschungsanwendungen
Medicine: It could serve as a starting point for drug development due to its structural features.
Chemical Research: Researchers may explore its reactivity and use it as a building block for more complex molecules.
Biological Studies: Investigating its interactions with biological targets could reveal insights into its pharmacological effects.
Wirkmechanismus
The exact mechanism by which 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene exerts its effects remains an area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, researchers can explore related compounds such as 1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene and other analogs to understand their unique properties.
Eigenschaften
Molekularformel |
C15H16ClNO |
|---|---|
Molekulargewicht |
261.74 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-phenoxypropan-1-amine |
InChI |
InChI=1S/C15H16ClNO/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14/h1-9,15H,10-11,17H2 |
InChI-Schlüssel |
HYDLQNLHUATIDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCC(C2=CC=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


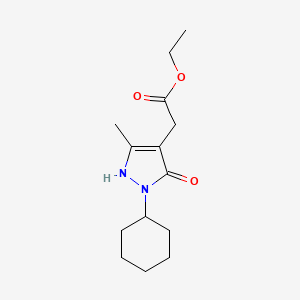
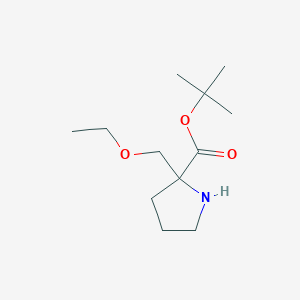
![2-[5-(Difluoromethyl)-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13223563.png)
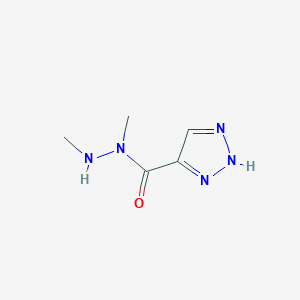
![4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13223576.png)
![1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13223583.png)

![Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate](/img/structure/B13223599.png)

![1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13223612.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13223614.png)
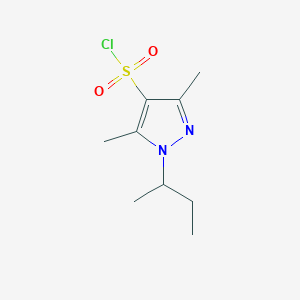
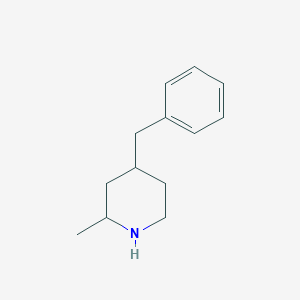
![2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid](/img/structure/B13223632.png)
